(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a methanol group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of this group in the compound could potentially enhance its reactivity and interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as this group is known to enhance the lipophilicity of compounds , which could in turn affect their bioavailability.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and interaction with its targets. For instance, the compound is known to be stored in a refrigerator , suggesting that low temperatures could potentially enhance its stability.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The trifluoromethyl group attached to the phenyl ring could potentially influence the acidity of the compound, affecting its interactions with other molecules .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Introduction of the Trifluoromethyl Group: This step involves the trifluoromethylation of the phenyl ring, which can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions.
Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its triazole ring.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Industry:
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its stability and reactivity.
Polymers: The compound can be incorporated into polymers to modify their properties.
Comparison with Similar Compounds
- (1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
Uniqueness:
- The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
- The presence of the methanol group provides additional sites for chemical modification and interaction with biological molecules.
Properties
IUPAC Name |
[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)8-3-1-2-4-9(8)16-5-7(6-17)14-15-16/h1-5,17H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCKUZNSWKLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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